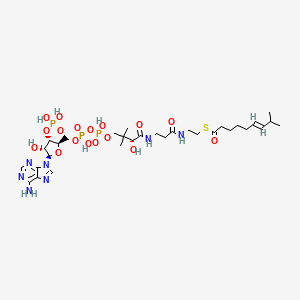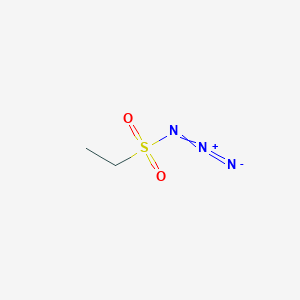
Ethanesulfonyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanesulfonyl azide is an organic compound with the molecular formula C₂H₅N₃O₂S. It is a member of the azide family, characterized by the presence of the azide functional group (-N₃). This compound is known for its reactivity and is used in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: Ethanesulfonyl azide can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with sodium azide in an organic solvent such as ethanol or methanol. The reaction typically proceeds under mild conditions, and the product can be purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and safety, given the potentially explosive nature of azides. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize risks .
化学反应分析
Types of Reactions: Ethanesulfonyl azide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Alkynes in the presence of copper catalysts (CuAAC reaction).
Major Products:
Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
科学研究应用
Ethanesulfonyl azide has a wide range of applications in scientific research:
作用机制
The reactivity of ethanesulfonyl azide is primarily due to the azide functional group. In nucleophilic substitution reactions, the azide ion (N₃⁻) acts as a nucleophile, attacking electrophilic centers and displacing leaving groups. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas (N₂) in the process . The cycloaddition reactions involve the formation of a five-membered ring through the interaction of the azide group with alkynes .
相似化合物的比较
Methanesulfonyl azide: Similar in structure but with a methyl group instead of an ethyl group.
Benzenesulfonyl azide: Contains a benzene ring and is used in similar reactions but offers different reactivity and selectivity.
Uniqueness: this compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. Its ethyl group provides a slightly different steric and electronic environment compared to its methyl and benzene counterparts, influencing its reactivity and the types of reactions it can undergo .
属性
CAS 编号 |
70284-09-2 |
|---|---|
分子式 |
C2H5N3O2S |
分子量 |
135.15 g/mol |
IUPAC 名称 |
N-diazoethanesulfonamide |
InChI |
InChI=1S/C2H5N3O2S/c1-2-8(6,7)5-4-3/h2H2,1H3 |
InChI 键 |
OJKPTXBAXARIHC-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


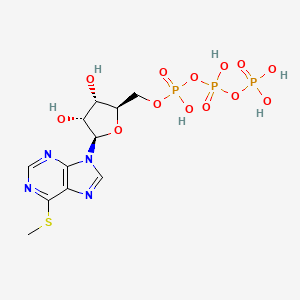
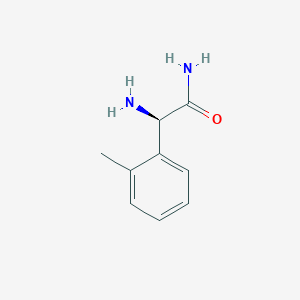
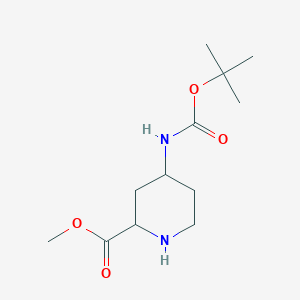
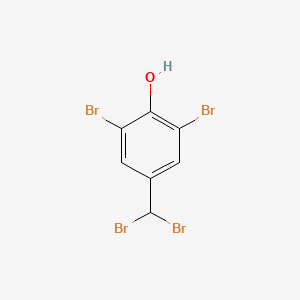
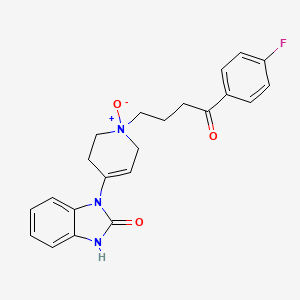
![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)
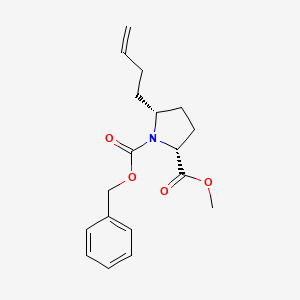
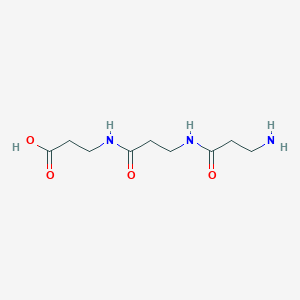
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)
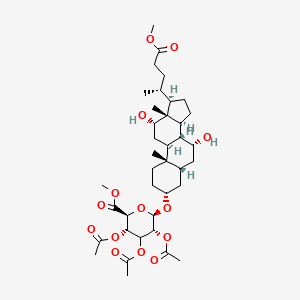

![1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine](/img/structure/B13415852.png)
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13415853.png)
